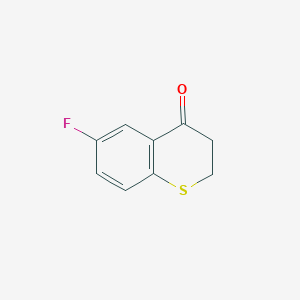
4-tert-Butyl-4'-methylbenzophenone
Overview
Description
4-tert-Butyl-4’-methylbenzophenone, also known as (4-tert-butylphenyl)(4-methylphenyl)methanone, is an organic compound with the molecular formula C18H20O. It is a derivative of benzophenone, characterized by the presence of a tert-butyl group and a methyl group attached to the phenyl rings. This compound is commonly used in various chemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-tert-Butyl-4’-methylbenzophenone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 4-tert-butylbenzene with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In industrial settings, the production of 4-tert-Butyl-4’-methylbenzophenone often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent choice, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-4’-methylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: 4-tert-Butylbenzoic acid and 4-methylbenzoic acid.
Reduction: 4-tert-Butyl-4’-methylbenzyl alcohol.
Substitution: Halogenated or nitrated derivatives of 4-tert-Butyl-4’-methylbenzophenone.
Scientific Research Applications
4-tert-Butyl-4’-methylbenzophenone has several applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: It is used in the production of UV absorbers, which are essential in the formulation of sunscreens and other protective coatings.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-4’-methylbenzophenone involves its ability to absorb UV light, making it an effective UV filter. The compound undergoes photochemical reactions upon exposure to UV radiation, leading to the formation of excited states that can dissipate energy harmlessly. This property is particularly useful in sunscreen formulations to protect the skin from harmful UV rays.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound, lacking the tert-butyl and methyl groups.
4-tert-Butylbenzophenone: Similar structure but without the methyl group.
4-Methylbenzophenone: Similar structure but without the tert-butyl group.
Uniqueness
4-tert-Butyl-4’-methylbenzophenone is unique due to the presence of both tert-butyl and methyl groups, which enhance its stability and UV-absorbing properties compared to its analogs. The tert-butyl group provides steric hindrance, reducing the likelihood of unwanted side reactions, while the methyl group contributes to the compound’s overall hydrophobicity, making it more effective in non-polar environments.
Properties
IUPAC Name |
(4-tert-butylphenyl)-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-5-7-14(8-6-13)17(19)15-9-11-16(12-10-15)18(2,3)4/h5-12H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAHPWDGEWTSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373821 | |
| Record name | 4-tert-Butyl-4'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55709-38-1 | |
| Record name | 4-tert-Butyl-4'-methylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


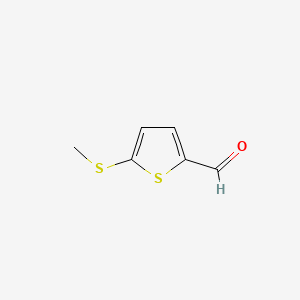
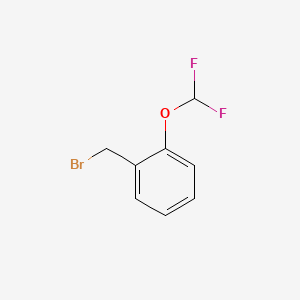
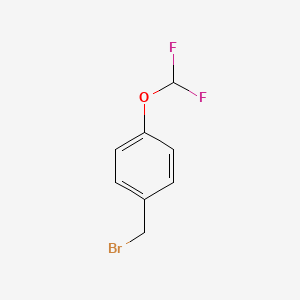

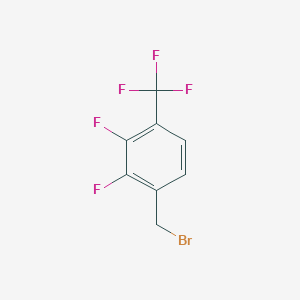


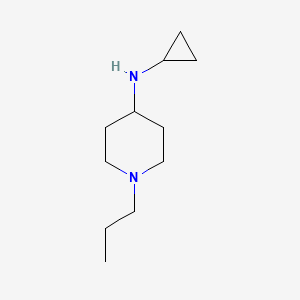


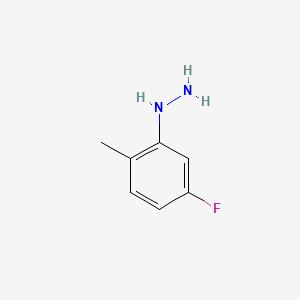

![8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride](/img/structure/B1349812.png)
